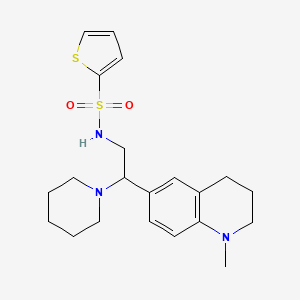

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S2/c1-23-11-5-7-17-15-18(9-10-19(17)23)20(24-12-3-2-4-13-24)16-22-28(25,26)21-8-6-14-27-21/h6,8-10,14-15,20,22H,2-5,7,11-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSLAMZDKPSISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, can be synthesized through the reduction of 1-methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Alkylation: The quinoline derivative is then alkylated with a suitable alkylating agent to introduce the piperidine ring. This step often involves the use of a strong base like sodium hydride to deprotonate the quinoline nitrogen, followed by reaction with a piperidine-containing alkyl halide.

Sulfonamide Formation: The final step involves the introduction of the thiophene-2-sulfonamide group. This can be achieved by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiophene rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol. Reducing agents like lithium aluminum hydride can be used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group. Reagents such as sodium azide or thiols can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives, sulfonic acids.

Reduction: Thiols, sulfonic acids.

Substitution: Azide derivatives, thiol-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, possibly serving as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The quinoline and piperidine moieties could facilitate binding to these targets, while the thiophene sulfonamide group might modulate the compound’s activity or specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its 1-methyltetrahydroquinoline-piperidine-thiophenesulfonamide architecture. Comparisons with analogs reveal critical variations in substituents and stereochemistry (Table 1).

Table 1: Structural Comparison of Target Compound and Analogs

Impact of Substituents on Physicochemical Properties

- Piperidine vs. Pyrrolidine : Compound 30 (pyrrolidine) exhibits lower synthetic yield (6%) compared to piperidine analogs, likely due to steric hindrance during chiral separation .

- Sulfonamide vs. Carboxamide : The sulfonamide group (target compound, ) enhances polarity and hydrogen-bonding capacity compared to carboxamide derivatives (). This may improve solubility but reduce membrane permeability .

- Chiral Centers : Enantiomers of compound 35 () show distinct optical rotations ([α] = −18.0° for (S)-isomer) and NMR shifts, underscoring the importance of stereochemistry in receptor binding .

Table 2: Physical Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions involving:

- Intermediate formation : Use of tert-butyl carbamate-protected piperidine derivatives (e.g., tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate) as precursors, followed by deprotection using HCl in methanol .

- Characterization : 1H NMR and ESI-MS confirm intermediate structures. For example, intermediates like compound 70 (N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride) show characteristic proton shifts for tetrahydroquinoline (δ 1.5–3.0 ppm) and sulfonamide groups (δ 7.5–8.0 ppm) .

- Yield optimization : Reactions often proceed in 60–72% yield under controlled pH and solvent conditions (e.g., CH2Cl2/MeOH mixtures) .

Q. How is the purity of the compound validated, and what analytical methods are critical for quality control?

- Methodology :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to confirm purity (>95%) .

- Mass spectrometry : ESI-MS in positive ion mode identifies molecular ions (e.g., [M+H]+ at m/z 492.58 for C21H20N2O6S3) .

- Salt formation : Conversion to dihydrochloride salts (via HCl treatment) improves crystallinity and purity retention .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide-tetrahydroquinoline derivatives?

- Case study : In NOS inhibition assays, discrepancies arise between in vitro enzyme activity (e.g., iNOS vs. nNOS selectivity) and cellular efficacy.

- Experimental design : Use recombinant human iNOS, eNOS, and nNOS expressed in Baculovirus-infected Sf9 cells. Radioactive L-[³H]citrulline assays quantify NO synthesis inhibition .

- Data reconciliation : Cross-validate with molecular docking to assess binding affinity differences (e.g., piperidine vs. pyrrolidine substituents altering active-site interactions) .

Q. How do structural modifications (e.g., piperidine vs. pyrrolidine substitution) impact pharmacological profiles?

- Methodology :

- Comparative synthesis : Synthesize analogs like N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (compound 71) and compare bioactivity .

- SAR analysis : For example, replacing piperidine with pyrrolidine reduces steric hindrance, enhancing membrane permeability (logP shift from 2.1 to 1.8) but may decrease metabolic stability .

Q. What are the challenges in optimizing reaction conditions for low-yield intermediates (e.g., <10% yield)?

- Example : Compound 30 ((±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl)thiophene-2-carboximidamide) achieves only 6% yield .

- Troubleshooting :

- Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions to improve efficiency .

- Solvent optimization : Switch from THF to DMF to enhance solubility of bulky intermediates .

Critical Research Considerations

- Contradictions in enzyme assays : Differences between recombinant enzyme data and cellular models may stem from off-target effects or variable expression levels .

- Synthetic bottlenecks : Low yields in multi-step syntheses require iterative optimization of protecting groups (e.g., tert-butyl vs. benzyl carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.